tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
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Overview
Description
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate: is a synthetic organic compound with the molecular formula C13H16N2O2S and a molecular weight of 264.35 g/mol This compound is characterized by the presence of a thieno[3,2-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: The thieno[3,2-b]pyridine core can be synthesized through various methods, including cyclization reactions involving thiophene and pyridine derivatives.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thieno[3,2-b]pyridine derivative with tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-6-yl}carbamate
- tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-8-yl}carbamate
- tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-5-yl}carbamate
Uniqueness
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is unique due to its specific substitution pattern on the thieno[3,2-b]pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-methyl-N-thieno[3,2-b]pyridin-7-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15(4)10-5-7-14-9-6-8-18-11(9)10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBWAWZELSKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C(=NC=C1)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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